molecular formula C14H11BrO3S B1346326 2-(4-Bromobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene CAS No. 898778-07-9

2-(4-Bromobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

Cat. No. B1346326
M. Wt: 339.21 g/mol
InChI Key: FAHWAHPJWNYUCW-UHFFFAOYSA-N
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Description

The compound “2-(4-Bromobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene” appears to contain a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. It also has a bromobenzoyl group attached at the 2-position and a 1,3-dioxolane group attached at the 5-position of the thiophene ring.



Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of a bromobenzoyl chloride with a 5-(1,3-dioxolan-2-yl)thiophene, possibly using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura or Stille reaction.



Molecular Structure Analysis

The molecular structure would be characterized by the planar thiophene ring, with the bromobenzoyl and 1,3-dioxolane groups adding steric bulk. The bromine atom would be a site of high electron density and could be involved in electrophilic aromatic substitution reactions.



Chemical Reactions Analysis

As a brominated aromatic compound, it might undergo various reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors that could influence its properties include the presence of the bromine atom (which is heavy and polarizable), the electron-rich thiophene ring, and the 1,3-dioxolane group.


Scientific Research Applications

Synthesis and Characterization

Thiophene derivatives have been synthesized through various chemical reactions, offering insights into their structural and electronic properties. For instance, the synthesis and characterization of novel compounds combining thiophene with benzimidazole or 1,2,4-triazole moieties have demonstrated interesting biological activities, including antimicrobial properties (Mabkhot et al., 2017). Additionally, the study of bromination reaction selectivity of thiophene derivatives reveals unique electron structures influencing reaction outcomes, furthering our understanding of their chemical behavior (Wu et al., 2013).

Biological and Pharmacological Activities

Research on thiophene derivatives has shown significant biological and pharmacological activities, making them candidates for developing new therapeutic agents. For example, the antimicrobial activities of some novel thiophene derivatives have been explored, showing promising results against various bacterial and fungal strains (Kaneria et al., 2016). Such studies contribute to the search for new antimicrobial compounds in the fight against drug-resistant pathogens.

Materials Science and Electronics

Thiophene derivatives also play a crucial role in materials science, particularly in the development of fluorescent materials and electronic devices. The synthesis and characterization of fluorescent nitrobenzoyl polythiophenes have demonstrated their potential in electrochromic devices, highlighting their reversible redox systems and fluorescent properties (Coelho et al., 2015). This research paves the way for using thiophene derivatives in various applications, including sensors, displays, and photovoltaic cells.

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and the nature of any products formed when it reacts or decomposes. As with all chemicals, it should be handled with appropriate safety precautions.


Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be of interest in fields such as medicinal chemistry (if it has biological activity), materials science (if it has useful electronic properties), or synthetic chemistry (as a building block for the synthesis of more complex molecules).


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, experimental data and studies would be needed. If you have any specific questions about this compound, feel free to ask!


properties

IUPAC Name

(4-bromophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO3S/c15-10-3-1-9(2-4-10)13(16)11-5-6-12(19-11)14-17-7-8-18-14/h1-6,14H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHWAHPJWNYUCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(S2)C(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641936
Record name (4-Bromophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

CAS RN

898778-07-9
Record name (4-Bromophenyl)[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898778-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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